1-(4-methyl-1,3-thiazol-2-yl)propan-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-4-10-7(8-5)3-6(2)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLIHFLAIAZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
Elucidation and Refinement of Established Synthetic Routes to the Thiazole (B1198619) Core
The thiazole ring is the central structural motif of 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one. Traditional methods for its synthesis have been refined to improve efficiency and yield.
Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone in the synthesis of thiazole derivatives. synarchive.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com For the synthesis of the target compound, this would involve the reaction of a halogenated derivative of acetone (B3395972) with 4-methyl-2-thioacetamide.
Numerous adaptations to the classical Hantzsch synthesis have been developed to enhance its efficiency and applicability. These modifications often focus on reaction conditions, such as the use of microwave irradiation, which can significantly reduce reaction times and improve yields. bepls.com For instance, a one-pot synthesis of thiazoles via the Hantzsch reaction has been reported, demonstrating the versatility of this method. asianpubs.org The reaction mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the thioamide, followed by cyclization and dehydration to form the thiazole ring. acgpubs.org
| Parameter | Classical Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes bepls.com |
| Energy Consumption | High | Low |
| Yields | Often moderate | Generally higher bepls.com |
| Conditions | Often harsh (high temperatures, strong acids/bases) nih.gov | Milder conditions possible bepls.com |
Strategic Application of Alpha-Haloketones and Diazoketones as Precursors
The choice of precursor is critical in the synthesis of this compound. Alpha-haloketones, such as chloroacetone (B47974) or bromoacetone, are the traditional electrophilic partners in the Hantzsch synthesis. researchgate.net However, their use can be complicated by their lachrymatory nature and instability.
An innovative and increasingly popular alternative is the use of α-diazoketones. chemrxiv.orgchemrxiv.org Diazoketones serve as stable and convenient synthetic equivalents to α-haloketones. chemrxiv.org A novel method describes the synthesis of 2,4-disubstituted oxazole (B20620) and thiazole derivatives via the coupling of α-diazoketones with (thio)amides or thioureas using trifluoromethanesulfonic acid (TfOH) as a catalyst. organic-chemistry.orgacs.orgnih.gov This protocol is characterized by its mild, metal-free reaction conditions and offers good to excellent yields across a broad range of substrates. organic-chemistry.orgacs.org The use of diazoketones has been shown to be a scalable, one-pot procedure that expands the scope of accessible thiazole derivatives. chemrxiv.orgchemrxiv.org
Development of Novel and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. This has led to the exploration of new strategies for the synthesis of this compound.
One-Pot Multicomponent Reaction Approaches for Thiazole Formation
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation, thereby reducing solvent waste and purification steps. nih.govrsc.org Several MCRs for the synthesis of thiazole derivatives have been developed. For instance, a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur can provide thiazoles. organic-chemistry.org Another approach involves the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). organic-chemistry.org
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives has been achieved under neat (solvent-free) conditions with excellent yields. acgpubs.org This method involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds. acgpubs.org Similarly, a one-pot, three-component reaction for synthesizing thiazol-2(3H)-imines using isothiocyanate, a primary amine, and α-bromoketones under solvent-free conditions has been reported to give outstanding yields in short reaction times. researchgate.net
| Reactants | Key Features | Reference |
|---|---|---|
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP-mediated, room temperature, C-C, C-N, and C-S bond formation | acs.org |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat conditions, excellent yields, short reaction time | acgpubs.org |
| Isothiocyanate, primary amine, α-bromoketones | Solvent-free, mortar-pestle grinding, outstanding yields (up to 98%) | researchgate.net |
| Enaminoesters, fluorodibromoiamides/ester, sulfur | Two C-F bond cleavages, formation of new C-S, C-N, and N-S bonds | organic-chemistry.org |
Implementation of Green Chemistry Principles (e.g., Ionic Liquids, Solvent-Free Conditions)
Green chemistry principles are increasingly being integrated into the synthesis of thiazoles to minimize environmental impact. bepls.com This includes the use of greener solvents, solvent-free conditions, and recyclable catalysts.
Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. benthamdirect.comrsc.org The synthesis of thiazolium ionic liquids has been reported, highlighting their potential in green chemistry applications. benthamdirect.comresearchgate.netnih.govresearchgate.net
Solvent-free reaction conditions represent a significant step towards greener synthesis. researchgate.netresearchgate.net The Hantzsch condensation of 2-bromoacetophenones with thiourea (B124793) or selenourea (B1239437) can be performed under solvent-free conditions to produce 2-aminothiazoles in good yields. organic-chemistry.org These reactions are often rapid, proceeding to completion in seconds without the need for a catalyst. organic-chemistry.org Grinding techniques, using a mortar and pestle, have also been employed for the solvent-free synthesis of thiazole derivatives. researchgate.net
Catalytic Methodologies and Reaction Optimization in Compound Synthesis
Copper-catalyzed reactions have proven effective for the arylation of heterocycle C-H bonds and for multicomponent condensations leading to thiazoles. organic-chemistry.org Trifluoromethanesulfonic acid (TfOH) has been utilized as a metal-free catalyst for the coupling of α-diazoketones with (thio)amides or thioureas. organic-chemistry.orgacs.org
Reaction optimization is a critical aspect of developing efficient synthetic protocols. rsc.org This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the desired product. For example, the optimization of reaction conditions for the synthesis of thiazol-2-imines via microwave irradiation has been shown to provide excellent yields in significantly reduced reaction times compared to conventional heating. researchgate.net Theoretical calculations are also being employed to understand reaction mechanisms and guide the optimization process. nih.gov
Chemo- and Regioselective Synthesis of the Target Compound
The chemo- and regioselective synthesis of this compound primarily revolves around the strategic introduction of the propan-2-one moiety at the C2 position of the 4-methylthiazole (B1212942) ring. Direct acylation of 4-methylthiazole is often plagued by a lack of regioselectivity, leading to a mixture of C2 and C5-acylated products. Therefore, more sophisticated methods are employed to achieve the desired isomer with high purity and yield.
One of the most effective and regioselective approaches involves the use of organometallic intermediates derived from 2-halo-4-methylthiazoles. This strategy leverages the enhanced acidity of the C2 proton or the ability to undergo halogen-metal exchange at the C2 position, thereby directing the substitution specifically to this site.
A prominent method utilizes 2-bromo-4-methylthiazole (B1268296) as a key starting material. This compound can be converted into a highly reactive organolithium or Grignard reagent, which then undergoes a nucleophilic addition-elimination reaction with a suitable propanoyl electrophile.
For instance, the synthesis can be initiated by treating 2-bromo-4-methylthiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This step generates the 2-lithio-4-methylthiazole intermediate in situ. The high reactivity and regioselectivity of this lithiation are crucial for the subsequent step.
The resulting organolithium species is then reacted with an appropriate electrophile to introduce the propan-2-one side chain. A common choice for the electrophile is N-methoxy-N-methylpropanamide, also known as a Weinreb amide. The reaction of the 2-lithiated thiazole with this amide proceeds smoothly to form a stable tetrahedral intermediate. This intermediate does not collapse until acidic workup, which prevents the common side reaction of over-addition that can occur with more reactive electrophiles like acid chlorides or esters. The subsequent acidic workup protonates the intermediate, leading to the desired product, this compound.
An alternative, yet similar, pathway involves the formation of a Grignard reagent from 2-bromo-4-methylthiazole. This is typically achieved by reacting the brominated thiazole with magnesium turnings in an anhydrous ether. The resulting 2-(bromomagnesio)-4-methylthiazole can then be reacted with a propanoyl derivative.
The table below summarizes the key parameters for the regioselective synthesis of the target compound via an organometallic route.
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
| 2-Bromo-4-methylthiazole | n-Butyllithium | N-methoxy-N-methylpropanamide | THF | -78 to 0 | High | >98% (C2-acylation) |
| 2-Bromo-4-methylthiazole | Magnesium | Propanoyl chloride | THF | 0 to reflux | Moderate | High (C2-acylation) |
Chemical Reactivity and Mechanistic Investigations of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
Transformations at the Propanone Ketone Moiety
The ketone group, with its polarized carbon-oxygen double bond, serves as a primary site for nucleophilic attack and redox reactions. The carbonyl carbon is electrophilic, while the oxygen is nucleophilic, defining its reaction pathways. masterorganicchemistry.com
The carbonyl carbon of the propanone group is an excellent electrophile, making it susceptible to attack by a wide variety of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the conversion of the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral alkoxide intermediate which is subsequently protonated. youtube.com The reversibility of this addition depends on the basicity of the incoming nucleophile; strong nucleophiles like organometallic reagents or hydrides result in irreversible additions, whereas weaker nucleophiles lead to reversible reactions. masterorganicchemistry.com
A significant reaction pathway for the ketone moiety involves the formation of an enolate anion. The protons on the methylene (B1212753) carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base. The resulting enolate is a potent nucleophile and a key intermediate in condensation reactions such as the Aldol and Claisen-Schmidt reactions. libretexts.org For instance, in a Claisen-Schmidt condensation, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one can react with various aromatic aldehydes in the presence of a base to form thiazole-based chalcones, which are α,β-unsaturated ketones. nih.govmdpi.com
| Reaction Type | Reagent/Conditions | Key Intermediate | Product Type |
|---|---|---|---|
| Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard Reagents, Hydrides) | Tetrahedral Alkoxide | Tertiary or Secondary Alcohol |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH, KOH) | Enolate Anion | Thiazolyl-Chalcone (α,β-Unsaturated Ketone) |
| Aldol Addition | Base, Mild Conditions | Enolate Anion | β-Hydroxy Ketone |
The ketone functionality of this compound can be selectively reduced to the corresponding secondary alcohol, 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol. chemicalbook.com Asymmetric reduction of this prochiral ketone is a valuable method for producing chiral alcohols with high enantioselectivity. mdpi.com A prominent method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a borane source, such as borane-dimethyl sulfide (BH₃-SMe₂). mdpi.comyork.ac.uk
In addition to chemical methods, biocatalytic reductions using whole-cell systems offer a green and highly stereoselective alternative. Microorganisms such as Mortierella isabellina and Debaryomyces hansenii have been successfully employed for the asymmetric reduction of various prochiral ketones to their corresponding chiral alcohols. researchgate.net
While ketones can be oxidized, this process typically requires strong oxidizing agents and can lead to C-C bond cleavage adjacent to the carbonyl group, making selective oxidation less common than reduction for this class of compounds.
| Method | Reagents/Catalyst | Key Feature | Product |
|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine, Borane (BH₃) | High Enantioselectivity | Chiral 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol |
| Biocatalytic Reduction | Whole-cell microorganisms (e.g., Mortierella isabellina) | High Stereoselectivity, Green Chemistry | Chiral 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol |
| Hydride Reduction | Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Achiral Reduction | Racemic 1-(4-methyl-1,3-thiazol-2-yl)propan-2-ol |
Reactivity of the 4-Methyl-1,3-Thiazole Heterocycle
The thiazole (B1198619) ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. wikipedia.org This results in a unique pattern of electron distribution that directs its interactions with electrophiles and nucleophiles.
The electronic landscape of the thiazole ring dictates its substitution patterns. The C2 position is the most electron-deficient, while the C5 position is relatively electron-rich, and C4 is nearly neutral. pharmaguideline.com
Electrophilic Substitution : Due to its higher electron density, the C5 position is the preferred site for electrophilic attack. wikipedia.orgslideshare.net Reactions such as nitration, sulfonation, and halogenation occur predominantly at this position. pharmaguideline.com If the C5 position is already substituted, the ring becomes highly resistant to further electrophilic attack. The presence of an electron-donating group at C2 can further activate the C5 position towards electrophiles. pharmaguideline.com
Nucleophilic Substitution : The electron-deficient C2 position is the primary target for nucleophilic attack. pharmaguideline.com However, the aromatic stability of the thiazole ring makes nucleophilic substitution challenging, often requiring either a strong nucleophile or activation of the ring. pharmaguideline.com One common activation strategy is the quaternization of the ring nitrogen. Another approach involves deprotonation at C2 using a strong base, such as an organolithium compound. pharmaguideline.com This generates a potent C2-nucleophile (a thiazolyl anion) that can readily react with various electrophiles.
| Reaction Type | Preferred Position | Typical Reagents | Notes |
|---|---|---|---|
| Electrophilic Substitution (e.g., Nitration) | C5 | HNO₃/H₂SO₄ | C5 is the most electron-rich carbon. wikipedia.orgpharmaguideline.com |
| Nucleophilic Attack (via deprotonation) | C2 | 1. Organolithium Reagent 2. Electrophile (e.g., Aldehyde, Alkyl Halide) | C2-proton is the most acidic. pharmaguideline.com |
| Nucleophilic Aromatic Substitution | C2 | Strong Nucleophile | Requires an activating group or a good leaving group at C2. pharmaguideline.com |
The thiazole ring is generally stable due to its aromaticity. However, under specific and often harsh conditions, it can undergo ring-opening reactions. For example, reduction with Raney Nickel can cause desulfurization and subsequent degradation of the ring structure. pharmaguideline.com Certain substituted thiazoles have also been shown to undergo ring cleavage when treated with sodium in ethanol. slideshare.net
Ring-closing reactions are fundamental to the synthesis of the thiazole core itself, with the Hantzsch thiazole synthesis being a classic example where an α-haloketone reacts with a thioamide. wikipedia.org While these are synthetic routes, they provide insight into the bonds that might be susceptible to cleavage.
In related heterocyclic systems, rearrangement reactions are well-documented. For example, the Boulton-Katritzky rearrangement is known in isoxazole chemistry, and similar transformations could potentially be induced in the thiazole ring under specific conditions. researchgate.net Furthermore, ring contraction of larger sulfur-nitrogen heterocycles (like benzothiazines) to form a more stable benzothiazole ring has been observed, suggesting the possibility of analogous transformations involving the thiazole moiety. nih.gov
Investigation of Reaction Mechanisms and Identification of Key Intermediates
Understanding the reaction mechanisms and the transient species involved is crucial for controlling reaction outcomes. A chemical reaction intermediate is a short-lived, high-energy molecule that is formed from reactants and proceeds to form the final products. wikipedia.orgyoutube.com These intermediates are distinct from transition states, which are momentary configurations of maximum energy on the reaction coordinate. libretexts.org
For reactions involving this compound, several key intermediates can be postulated:
Tetrahedral Alkoxide Intermediate : This is formed during the nucleophilic addition of any nucleophile to the carbonyl carbon of the propanone moiety. The mechanism involves the attack of the nucleophile on the electrophilic carbon, pushing the pi-electrons of the C=O bond onto the oxygen, creating a negatively charged alkoxide. youtube.com
Enolate Anion Intermediate : This intermediate is central to the reactivity of the α-carbon. It is formed by the deprotonation of the methylene group adjacent to the ketone by a base. The negative charge is delocalized between the α-carbon and the carbonyl oxygen, making it a powerful nucleophile that can attack electrophiles at the carbon atom. libretexts.org This is the key intermediate in aldol and Claisen-Schmidt condensation reactions.
C2-Thiazolyl Anion Intermediate : As mentioned previously, the proton at the C2 position of the thiazole ring is acidic. Its removal by a strong organometallic base generates a carbanionic intermediate. pharmaguideline.com This species is highly nucleophilic and serves as a synthetic handle to introduce a wide range of substituents at the C2 position.
The identification of such intermediates often requires a combination of experimental techniques, such as trapping experiments and advanced spectroscopic methods, as well as computational studies to model reaction pathways. nih.gov
| Intermediate | Formation | Involved In | Significance |
|---|---|---|---|
| Tetrahedral Alkoxide | Nucleophilic attack on the ketone carbonyl carbon. youtube.com | Nucleophilic Addition, Reduction Reactions | Defines the stereochemistry of alcohol products. |
| Enolate Anion | Base-mediated deprotonation of the α-carbon. libretexts.org | Aldol and Claisen-Schmidt Condensations | Enables C-C bond formation at the α-position. |
| C2-Thiazolyl Anion | Deprotonation of the C2-H on the thiazole ring by a strong base. pharmaguideline.com | Nucleophilic substitution at C2 | Allows for functionalization of the thiazole ring at the C2 position. |
Derivatization Strategies and Analogue Synthesis Based on 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
Structural Diversification at the Propanone Side Chain
The propanone side chain offers rich chemistry, primarily centered around the ketone functionality and the adjacent active methylene (B1212753) group. The methylene group, positioned between the electron-withdrawing thiazole (B1198619) ring and the carbonyl group, is particularly reactive. egyankosh.ac.in
The active methylene group in 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one can be readily deprotonated by a suitable base to form a nucleophilic carbanion. This nucleophile can then participate in various reactions to introduce a wide array of functional groups. For instance, reactions with electrophiles can lead to alkylated, acylated, or halogenated derivatives.
Furthermore, the ketone carbonyl group can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce amino functionalities, or conversion to an oxime. These transformations significantly increase the structural and functional diversity of the parent compound.
Table 1: Potential Reactions for Introducing Functional Groups at the Propanone Side Chain
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Alkylation | Alkyl halide, Base (e.g., NaH, LDA) | Substituted propanone |
| Acylation | Acyl chloride or anhydride, Base | 1,3-Diketone |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | α-Haloketone |
| Reduction | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | Secondary alcohol |
| Reductive Amination | Amine, Reducing agent (e.g., NaBH3CN) | Amine |
| Oximation | Hydroxylamine hydrochloride, Base | Oxime |
The propanone side chain can be extended or modified through various carbon-carbon bond-forming reactions. The active methylene group is key to many of these transformations.
One common strategy is the Claisen-Schmidt condensation , where the enolate of this compound reacts with an aldehyde to form an α,β-unsaturated ketone. This reaction introduces a new carbon-carbon double bond and extends the side chain. researchgate.net
Another approach involves the alkylation of the enolate with a variety of electrophiles, leading to longer or more complex side chains. For example, reaction with benzhydrol in the presence of formic acid can lead to C-alkylation. researchgate.net
The ketone can also be a handle for more complex transformations. For example, it can be converted to a hydrazone, which can then undergo further cyclization reactions to form new heterocyclic rings attached to the thiazole core.
Table 2: Examples of Chain Extension and Modificational Reactions
| Reaction Name | Description | Example Product Structure |
| Claisen-Schmidt Condensation | Reaction of the ketone enolate with an aldehyde to form an α,β-unsaturated ketone. researchgate.net | A chalcone-like structure with an extended conjugated system. |
| Alkylation | Reaction of the ketone enolate with an alkyl halide. | A longer or branched alkyl chain attached to the α-carbon. |
| Hydrazone Formation and Cyclization | Reaction of the ketone with a hydrazine (B178648) derivative, followed by cyclization to form a new heterocyclic ring. | A pyrazole (B372694) or other nitrogen-containing heterocycle linked to the thiazole. |
Chemical Transformations and Functionalization of the Thiazole Ring
The thiazole ring itself offers several positions for modification, including the 4-methyl group and the ring carbons and heteroatoms.
The methyl group at the 4-position of the thiazole ring can be a site for functionalization. While less reactive than the active methylene group of the side chain, it can undergo reactions under specific conditions. For instance, methyl groups on thiazole rings have been shown to react with aldehydes and can be oxidized. ias.ac.in
Potential modifications include:
Halogenation: Radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation could introduce a halogen atom, creating a reactive handle for further nucleophilic substitution.
Oxidation: Oxidation with a suitable agent could convert the methyl group to a hydroxymethyl, formyl, or carboxyl group, providing points for further derivatization.
Condensation: In some cases, the methyl group may be sufficiently activated to undergo condensation reactions with aldehydes or other electrophiles.
More profound modifications of the thiazole scaffold involve heteroatom substitution or the fusion of additional rings. While direct substitution of the ring heteroatoms is challenging, building a new ring onto the existing thiazole is a viable strategy.
Ring fusion can be achieved by using a bifunctional reagent that reacts with two sites on the thiazole or its substituents. For example, derivatives of 2-aminothiazoles can react with β-ketoesters or other suitable partners to form fused pyrimidine (B1678525) rings, resulting in a pyrimido[2,1-b]thiazole system. researchgate.net Another example is the synthesis of thiazolo[3,2-a]benzimidazoles , which involves the cyclization of a thiazole derivative with a substituted benzene (B151609) ring. nih.gov
These ring fusion strategies lead to entirely new heterocyclic systems with distinct chemical and physical properties, significantly expanding the chemical space accessible from the initial this compound scaffold.
Table 3: Examples of Fused Thiazole Ring Systems
| Fused Ring System | Synthetic Precursors | Reference |
| Pyrimido[2,1-b]thiazole | 2-Aminothiazole derivative, β-ketoester | researchgate.net |
| Thiazolo[3,2-a]benzimidazole | 2-Halothiazole derivative, 2-aminobenzimidazole | nih.gov |
| Imidazo[2,1-b]thiazole | 2-Aminothiazole, α-haloketone | General synthetic route |
Development of Compound Libraries for Screening and Structure-Activity Relationship Studies
The derivatization strategies outlined above are instrumental in the development of compound libraries . These are collections of structurally related compounds that can be screened for biological activity against a particular target. By systematically varying the substituents at different positions of the this compound scaffold, a large and diverse library of analogues can be generated.
Once a library is synthesized, it can be subjected to high-throughput screening to identify "hit" compounds with desired biological effects. The data from these screens are then used to establish Structure-Activity Relationships (SAR) . SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.
For example, a study on analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a compound structurally related to the core of interest, demonstrated how modifications to the thiazole and pyridine (B92270) rings significantly impacted its potency as a metabotropic glutamate (B1630785) receptor antagonist. ebi.ac.uk Such studies are crucial for optimizing the properties of a lead compound and developing more potent and selective drug candidates.
The process typically involves:
Synthesis of a focused library: A set of analogues is synthesized where one part of the molecule is systematically varied while the rest is kept constant.
Biological evaluation: The library is tested in a relevant biological assay.
Data analysis: The activity data is correlated with the structural modifications to identify key pharmacophores and tolerated or detrimental substitutions.
This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and medicinal chemistry. Large chemical diversity libraries, such as those from ChemDiv, are often used in initial screening campaigns to identify novel scaffolds. chemdiv.com
Table 4: Illustrative SAR Table for a Hypothetical Library
| Compound | R1 (at propanone) | R2 (at thiazole C5) | Biological Activity (IC50, µM) |
| 1a | H | H | 10.5 |
| 1b | CH3 | H | 5.2 |
| 1c | Ph | H | 1.8 |
| 2a | H | Cl | 8.9 |
| 2b | CH3 | Cl | 4.1 |
| 2c | Ph | Cl | 1.2 |
This hypothetical data would suggest that a phenyl group at R1 and a chloro group at R2 are beneficial for activity.
Role As a Key Synthetic Intermediate and Building Block in Complex Chemical Architectures
Precursor in the Synthesis of Advanced Heterocyclic Systems
The unique combination of functional groups in 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one makes it an ideal starting material for the synthesis of a variety of advanced heterocyclic systems. Its ketone and active methylene (B1212753) components can participate in a range of condensation and cyclization reactions to form new ring systems appended to the thiazole (B1198619) core.
A prominent example of its application is in the Gewald reaction , a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this reaction, a ketone condenses with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org The process begins with a Knoevenagel condensation between the ketone (this compound) and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to yield the thiophene (B33073) ring. wikipedia.org The resulting 2-aminothiophene derivatives are themselves valuable intermediates for further synthetic elaborations. mdpi.com
The reactivity of the active methylene group in this compound is central to its role as a precursor. This reactivity allows for the formation of key intermediates that can undergo intramolecular ring closure to create fused heterocyclic systems. arkat-usa.org For instance, reactions that functionalize the methylene position can be followed by cyclization onto the thiazole ring or a substituent, leading to bicyclic or more complex polycyclic structures.
Furthermore, the thiazole nucleus itself is a foundational component of many complex heterocyclic drugs and natural products. nih.gov The synthesis of advanced systems such as thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings, highlights the modular nature of thiazole chemistry. mdpi.com While direct synthesis of these fused systems may start from different precursors like dithiooxamide, the principle of using a pre-formed thiazole ring as a scaffold is well-established. mdpi.com The chemical properties of this compound position it as a strategic starting point for building such elaborate molecules.
| Reaction Name | Key Reactants | Resulting Heterocycle | Significance of Precursor |
|---|---|---|---|
| Gewald Reaction | Ketone, α-Cyanoester, Sulfur, Base | Polysubstituted 2-Aminothiophene | The ketone's carbonyl and α-methylene groups are essential for the initial condensation and subsequent cyclization. wikipedia.orgmdpi.com |
| Hantzsch Pyridine (B92270) Synthesis | β-Ketoester, Aldehyde, Ammonia | Dihydropyridine/Pyridine | While not a direct reaction of the title compound, it demonstrates the principle of using keto-compounds in multicomponent cyclizations to form heterocycles. wikipedia.orgnih.gov |
Utility in the Construction of Bioactive Molecule Scaffolds (excluding clinical applications)
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities. researchgate.net Consequently, this compound is a significant intermediate for constructing molecular frameworks with potential biological relevance, exclusive of any clinical applications. Its value lies in its ability to generate more complex structures that can be screened for various biological properties.
The synthesis of 2-aminothiophenes via the Gewald reaction is again highly relevant in this context. Substituted 2-aminothiophenes are considered important building blocks in drug discovery programs. arkat-usa.org The thiophene ring can act as a bioisostere for a phenyl group, a common substitution in medicinal chemistry to modulate a molecule's properties. umich.edu By using this compound, chemists can readily access thiophene derivatives bearing a thiazole substituent, creating a novel combination of two biologically relevant heterocycles. These scaffolds can then be further functionalized to explore structure-activity relationships.
Another important class of bioactive scaffolds is the thiazolidinones . These are five-membered rings containing sulfur and nitrogen, and their derivatives are known to possess a range of biological activities. researchgate.net Multicomponent reactions involving an amine, an aldehyde, and thioglycolic acid are commonly used to synthesize 2,3-disubstituted-1,3-thiazolidin-4-ones. researchgate.net While not a direct reactant, this compound can be chemically modified, for example, by converting the ketone to an amine, to provide a precursor that can be incorporated into such thiazolidinone scaffolds.
The general strategy involves using this compound to create a diverse library of derivatives. The ketone can be transformed into other functional groups (e.g., alcohols, amines, hydrazones), which then participate in cyclization or coupling reactions to build larger, more complex molecules. For example, condensation of the ketone with various hydrazines can produce hydrazones that serve as precursors for pyrazole (B372694) synthesis, another important bioactive heterocycle. researchgate.net This modular approach allows for the systematic construction of novel molecular scaffolds for biological screening.
| Scaffold Class | Synthetic Route Involving Thiazole Precursor | Noted Biological Relevance (Non-Clinical) |
|---|---|---|
| 2-Aminothiophenes | Gewald reaction using a ketone like this compound. wikipedia.org | Versatile synthetic building blocks for agrochemicals and materials science; thiophene acts as a phenyl bioisostere. mdpi.comumich.edu |
| Thiazolidinones | Multicomponent reaction of an amine, aldehyde, and thioglycolic acid. The amine can be derived from the title compound. researchgate.net | Scaffold found in compounds with diverse laboratory-tested activities. |
| (Thiazol-2-yl)hydrazones | Condensation of the ketone with various hydrazines. | Precursors for other heterocycles like pyrazoles and known to be incorporated in molecules with antimicrobial properties. researchgate.net |
Application in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govnih.gov this compound is an excellent substrate for such processes due to its multiple reactive sites.
The Gewald reaction is a prime example of a multicomponent reaction where this compound can be a key reactant. wikipedia.orgmdpi.com This reaction combines three components—the ketone, an activated nitrile, and sulfur—in one pot to form a polysubstituted thiophene. organic-chemistry.org This process is also a cascade reaction, as it involves a sequence of transformations (Knoevenagel condensation, sulfur addition, and cyclization) that occur without the isolation of intermediates. wikipedia.org
Another classic MCR is the Hantzsch thiazole synthesis , which, although typically used to form the thiazole ring itself from an α-haloketone and a thioamide, exemplifies the principles of MCRs in heterocyclic chemistry. nih.govasianpubs.org The efficiency of these one-pot procedures has made them cornerstones of heterocyclic synthesis. nih.gov The structural motifs within this compound are analogous to the building blocks used in such syntheses, making it a candidate for novel MCRs. For instance, a three-component reaction of an aldehyde, an amine, and thioglycolic acid can yield thiazolidinones in a one-pot synthesis. researchgate.net
Cascade reactions often involve an initial reaction that generates a reactive intermediate, which then undergoes spontaneous secondary transformations. researchgate.net The structure of this compound is well-suited for initiating such cascades. For example, a reaction at the ketone could be designed to trigger a subsequent cyclization involving the thiazole ring or its substituents. The development of novel cascade reactions is a key area of research for synthesizing complex, fused heterocyclic systems efficiently. nih.gov The synthesis of fused imidazolo-thiazoles using a multi-step cascade protocol highlights the potential for building complex structures from simpler thiazole-containing units. nih.gov
The use of this compound in these advanced synthetic strategies underscores its importance as a versatile building block, allowing for the rapid assembly of molecular complexity from simple and accessible starting materials.
Computational Chemistry and Theoretical Characterization of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
Quantum Chemical Calculations for Electronic and Geometric Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and spectroscopic characteristics. For 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one, such calculations would be crucial for a thorough characterization.
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgjseepublisher.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
A lower HOMO-LUMO gap suggests higher reactivity. For thiazole (B1198619) derivatives, these calculations have been used to understand their biological activities. researchgate.netnih.gov However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the reviewed literature.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only. The data is not based on actual calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the partial atomic charges on each atom. bhu.ac.in This information helps in identifying electrophilic and nucleophilic sites.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of a molecule. bhu.ac.in It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov For this compound, an MEP map would reveal the regions most susceptible to electrophilic and nucleophilic attack. Unfortunately, no specific charge distribution data or MEP maps for this compound have been published.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational changes and interactions with its environment. nih.govresearchgate.net
MD simulations have been employed to study the interaction of thiazole derivatives with biological targets, providing details on binding stability and key interactions. nih.govphyschemres.org Such studies for this compound would be invaluable for understanding its potential biological activity, but this research has not yet been reported.
In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure verification. nih.gov Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of Infrared (IR) and Raman spectra. bhu.ac.in Similarly, NMR chemical shifts can be calculated to assist in the assignment of experimental NMR spectra.
For many organic molecules, including various thiazole derivatives, theoretical spectroscopic data has been calculated and shown to correlate well with experimental findings. researchgate.netmdpi.com However, there are no published in silico spectroscopic predictions specifically for this compound.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis | λmax (nm) | Data not available |
| IR | Carbonyl stretch (cm⁻¹) | Data not available |
| ¹H NMR | Chemical Shift (ppm) - CH₃ (thiazole) | Data not available |
| ¹³C NMR | Chemical Shift (ppm) - C=O | Data not available |
This table is for illustrative purposes only. The data is not based on actual calculations.
Theoretical Elucidation of Structure-Reactivity Relationships
By combining the various computational approaches mentioned above, it is possible to establish structure-reactivity relationships. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related compounds can identify the key molecular descriptors that correlate with a specific biological activity. nih.govphyschemres.org Such studies on thiazole-containing compounds have been performed to guide the design of new molecules with enhanced activities. jptcp.com A dedicated computational study on this compound would be the first step towards understanding its potential role in such relationships.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, spin-spin couplings, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one can be determined.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methyl group attached to the thiazole (B1198619) ring (position 4) would typically appear as a singlet in the aromatic region, while the single proton on the thiazole ring (position 5) would also present as a singlet. The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the propan-2-one side chain would exhibit characteristic shifts, with the methylene protons adjacent to the thiazole ring appearing further downfield due to the electron-withdrawing effect of the heterocyclic system.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift. The carbon atoms of the thiazole ring will have characteristic resonances, with their exact positions influenced by the nitrogen and sulfur heteroatoms and the methyl substituent. rsc.orgasianpubs.org
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole-CH (H5) | ~7.0 | Singlet |
| Side Chain -CH₂- | ~4.0 | Singlet |
| Thiazole-CH₃ (at C4) | ~2.5 | Singlet |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~200 |
| Thiazole C2 | ~165 |
| Thiazole C4 | ~150 |
| Thiazole C5 | ~115 |
| Side Chain -CH₂- | ~50 |
| Side Chain -CH₃ | ~28 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (molecular formula C₇H₉NOS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation of the molecular ion is initiated by the ionization process, typically electron impact (EI), which creates an energetically unstable radical cation. wikipedia.org This ion then undergoes a series of cleavage and rearrangement reactions to produce smaller, more stable fragment ions. wikipedia.orgwhitman.edu For the title compound, key fragmentation pathways would include:
Alpha-cleavage: The cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.orgmiamioh.edu This could result in the loss of a methyl radical (•CH₃) to form an acylium ion or the loss of the acetyl group (CH₃CO•) to form a thiazolylmethyl cation.
Cleavage of the side chain: The bond between the thiazole ring and the propan-2-one side chain can break, leading to the formation of a stable 4-methylthiazole (B1212942) cation.
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond is a possibility in some ketones. wikipedia.orgmiamioh.edu
Expected Key Fragments in Mass Spectrum
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [C₇H₉NOS]⁺ | Molecular Ion (M⁺) | 155 |
| [C₆H₆NOS]⁺ | [M - CH₃]⁺ | 140 |
| [C₅H₅NS]⁺ | 4-methyl-1,3-thiazol-2-yl cation | 112 |
| [C₄H₅NS]⁺ | 4-methyl-1,3-thiazole radical cation | 99 |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.
For this compound, the FTIR and FT-Raman spectra would be dominated by several key vibrational modes:
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the FTIR spectrum, typically in the region of 1700-1725 cm⁻¹.
Thiazole Ring Vibrations: The thiazole ring will exhibit a series of characteristic stretching and bending vibrations. The C=N stretching vibration typically appears in the 1650-1550 cm⁻¹ region. C-S stretching vibrations are usually weaker and found at lower wavenumbers.
C-H Vibrations: Aromatic C-H stretching from the thiazole ring proton is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. C-H bending vibrations will be observed at lower frequencies.
These experimental spectra can be complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to predict vibrational frequencies and aid in the definitive assignment of observed bands. nih.govnih.govmdpi.com
Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Thiazole Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 |
| C=O Stretch | Ketone | 1725 - 1700 |
| C=N Stretch | Thiazole Ring | 1650 - 1550 |
| C=C Stretch | Thiazole Ring | 1550 - 1450 |
| C-H Bend | -CH₃, -CH₂- | 1470 - 1350 |
X-ray Crystallography for Absolute Structure Determination and Mechanistic Confirmation
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of all atoms in the molecule and the crystal lattice.
While a specific crystal structure for this compound is not described in the reviewed literature, analysis of related thiazole derivatives demonstrates the power of this technique. researchgate.netiucr.orgnih.govscirp.org For instance, the crystal structure of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals detailed information about bond lengths, bond angles, and the conformation of the thiazole ring system. researchgate.net
Should single crystals of this compound be obtained, X-ray diffraction analysis would provide:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths and angles , offering insight into bond orders and hybridization.
Conformational details , such as the torsion angle between the thiazole ring and the propan-2-one side chain.
Information on intermolecular interactions in the solid state, such as hydrogen bonding or π–π stacking, which govern the crystal packing. researchgate.net
This level of structural detail is invaluable for confirming the outcome of a synthesis and for understanding structure-property relationships.
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on This compound that strictly adheres to the requested outline.
There is a significant lack of specific, published preclinical, in vitro, or in silico studies for this particular compound that would provide the necessary data for the outlined sections:
Chemical Biology Applications and Molecular Probing with 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One Pre Clinical, in Vitro/in Silico Focus
Structure-Activity Relationship (SAR) Studies:SAR studies require comparative data from a series of related analogues tested in specific assays. While research exists for the broader class of thiazole (B1198619) and thiazolidinone derivativesnih.govnih.gov, this information does not pertain specifically to 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one and its direct analogues in the context of molecular recognition.
While the compound is listed in chemical databases uni.lu, and extensive research is available for the thiazole chemical scaffold in general nih.gov, the specific, detailed biological and computational investigations required to populate the user-defined article structure for this compound are not present in the accessible scientific literature. Generating content without this data would violate the requirements for scientific accuracy and adherence to the provided outline.
Emerging Research Avenues and Future Perspectives in the Chemistry of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 2 One
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of thiazole (B1198619) derivatives, including 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one, is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. uc.pt Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, such as enhanced reaction control, improved safety, and greater scalability. jst.org.in For the synthesis of heterocyclic compounds like thiazoles, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. uc.pt
Automated synthesis platforms, often coupled with flow reactors, are revolutionizing the discovery and optimization of novel thiazole derivatives. sigmaaldrich.comnih.gov These platforms can systematically vary reactants and conditions, enabling the rapid generation of a library of compounds related to this compound. researchgate.netresearchgate.net This high-throughput approach accelerates the identification of derivatives with desired properties. For instance, the synthesis of a 20-member thiazole library has been demonstrated using a continuous flow synthesizer, showcasing the potential for rapid exploration of chemical space around a core structure. researchgate.net
| Technology | Advantages in Thiazole Synthesis | Relevance to this compound |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, higher yields and purity. uc.ptjst.org.in | Enables efficient and reproducible synthesis on a larger scale. |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput screening, accelerated discovery of novel derivatives. sigmaaldrich.comnih.govresearchgate.net | Facilitates the exploration of structure-activity relationships by creating a diverse set of analogs. |
Potential Applications in Materials Science and Functional Molecule Design
While thiazole derivatives are predominantly known for their biological activities, emerging research is exploring their potential in materials science and the design of functional molecules. researchgate.net The aromatic nature and the presence of heteroatoms in the thiazole ring of this compound provide opportunities for creating novel materials with unique electronic and photophysical properties. wikipedia.org Thiazole-based compounds are being investigated for their applications in organic semiconductors, fluorescent dyes, and liquid crystals. researchgate.net
The structural backbone of this compound can be systematically modified to tune its properties for specific applications. For example, the incorporation of thiazole moieties into larger conjugated systems can lead to materials with desirable charge-transport characteristics for use in electronic devices. Furthermore, the ability of the thiazole ring to participate in various chemical transformations allows for its integration into complex molecular architectures, leading to the development of functional molecules with tailored properties. rsc.org
Development of Advanced Reaction Monitoring and Process Analytical Technologies
The shift towards continuous manufacturing processes for compounds like this compound necessitates the development of advanced reaction monitoring and Process Analytical Technologies (PAT). rsc.orglongdom.org PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes. wikipedia.orgstepscience.com By implementing PAT, a deeper understanding of the chemical processes involved in the synthesis of this compound can be achieved, leading to more robust and reliable manufacturing. nih.gov
In-line and on-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are being integrated into flow chemistry setups to provide real-time data on reaction progress. rsc.org This allows for immediate adjustments to be made to the process, ensuring consistent product quality and minimizing waste. The application of these technologies is crucial for the efficient and controlled synthesis of complex molecules like this compound.
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
Computational chemistry and molecular modeling are playing an increasingly important role in the design of novel derivatives of this compound. nih.gov Density Functional Theory (DFT) and other computational methods are used to predict the geometric, electronic, and reactivity properties of new molecules before they are synthesized in the lab. nih.gov This in silico approach allows for the rational design of derivatives with specific desired characteristics, saving significant time and resources. researchgate.net
By analyzing the molecular electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical reactions and design synthetic routes accordingly. nih.govnih.gov This predictive power is invaluable for exploring the vast chemical space of possible derivatives of this compound and identifying candidates with enhanced biological activity or improved material properties.
Challenges and Opportunities in Sustainable Chemical Synthesis and Application Development
The development of sustainable and environmentally benign synthetic methods is a key challenge and a significant opportunity in the chemistry of this compound. bepls.com Traditional methods for thiazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Green chemistry principles are now being applied to develop cleaner and more efficient synthetic routes. bepls.com
These approaches include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions such as microwave or ultrasonic irradiation. bepls.commdpi.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step, are also being explored to improve the atom economy and reduce waste. bepls.com The development of sustainable synthetic pathways for this compound and its derivatives not only minimizes the environmental impact but also opens up new opportunities for its application in various fields.
Q & A
Q. What are the established synthetic routes for 1-(4-methyl-1,3-thiazol-2-yl)propan-2-one, and how are reaction conditions optimized?
The compound is typically synthesized via Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thiourea derivatives. For example:
- Step 1 : React 4-methylthiazole-2-amine with chloroacetone under reflux in ethanol.
- Step 2 : Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: ethanol/water mixture, catalyst: NaOH) to improve yield .
Key optimization parameters include solvent polarity, reaction time, and stoichiometric ratios of precursors. Microwave-assisted synthesis has also been explored for faster cyclization .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for protons, δ 120–150 ppm for carbons) and the propan-2-one moiety (δ 2.1–2.3 ppm for methyl groups) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]+ at m/z 169.2 (calculated) .
Q. How does the methyl group on the thiazole ring influence the compound’s reactivity?
The 4-methyl group enhances electron density on the thiazole ring via inductive effects, increasing nucleophilic substitution reactivity at the 2-position. This modification also improves solubility in non-polar solvents, facilitating downstream functionalization .
Q. What are the common impurities encountered during synthesis, and how are they identified?
Q. What solvent systems are effective in crystallization?
- Preferred solvents : Ethanol/water mixtures (yield cubic crystals) or dichloromethane/hexane (yield needle-like crystals).
- Crystallization conditions : Slow evaporation at 4°C improves crystal quality for X-ray diffraction studies .
Advanced Research Questions
Q. How can researchers address low yields in the cyclocondensation step during synthesis?
Q. What computational methods predict the biological activity of this compound?
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., methyl group position) with antimicrobial activity (R² > 0.85 in validation studies) .
- DFT calculations : Analyze electron distribution to predict reactivity in nucleophilic environments .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?
- Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., rotameric equilibria) cause splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling constants accurately .
- Comparative analysis : Cross-validate with X-ray crystallography data to confirm spatial arrangement .
Q. What strategies enhance the bioactivity of thiazole derivatives through structural modifications?
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to improve antimicrobial potency .
- Hybrid molecules : Conjugate with chalcone or coumarin moieties to target multiple pathways in cancer cells .
- Chiral resolution : Separate enantiomers using HPLC with a chiral column (e.g., Chiralpak IA) to isolate bioactive isomers .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Forced degradation studies : Expose to 0.1M HCl (pH 1), NaOH (pH 13), and UV light (254 nm) for 48 hours.
- Analytical monitoring : Use UPLC-PDA to quantify degradation products (e.g., hydrolyzed ketone or oxidized thiazole) .
- Arrhenius kinetics : Calculate shelf life at 25°C by extrapolating degradation rates from accelerated studies (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
